molecular formula C21H25N3O6 B13155251 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B13155251
M. Wt: 415.4 g/mol
InChI Key: FCIMZIACPQSPRK-INIZCTEOSA-N
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Description

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid is a structurally complex compound featuring:

  • A pyrrolidine ring with a stereospecific (2S) configuration.
  • Dual protective groups: a benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen.

This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or protease inhibitors. The Boc and Cbz groups enhance solubility during synthetic steps and enable selective deprotection for further functionalization .

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H25N3O6/c1-21(2,3)30-20(28)24-17(18(25)26)12-15(22-24)16-10-7-11-23(16)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,25,26)/t16-/m0/s1

InChI Key

FCIMZIACPQSPRK-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of protective groups. The synthetic route may include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s protective groups may influence its reactivity and interactions with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Functional Groups Molecular Weight Notable Properties Reference
3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid Cbz-pyrrolidine, Boc-pyrazole, carboxylic acid ~395.4 (calc.) High steric hindrance; dual protection enables orthogonal reactivity
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Boc-protected pyrrole, indole substituents 554.6 98% yield; IR peaks at 1765 cm⁻¹ (ester C=O), 1682 cm⁻¹ (amide C=O)
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid Benzyl, phenyl, pyrazole-carboxylic acid 202.21 Limited solubility in polar solvents; used in kinase inhibitor synthesis
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid Boc-pyrrolidine, carboxylic acid 215.3 Similar backbone; lacks pyrazole and Cbz groups; higher conformational flexibility

Solubility and Stability

  • Solubility : The dual protective groups enhance solubility in organic solvents (e.g., THF, DCM) compared to unmodified pyrazole-carboxylic acids, which exhibit poor solubility .
  • Stability: The Boc group is acid-labile, while the Cbz group requires hydrogenolysis, allowing sequential deprotection—a critical advantage over mono-protected analogs .

Computational Similarity Assessment

Using Tanimoto coefficients (fingerprint-based), the target compound shares ~0.97 similarity with Boc-protected pyrrolidine-carboxylic acids but lower scores (~0.85) with indole-containing derivatives like 10a due to divergent substituents .

Biological Activity

3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid, with the CAS number 1212067-42-9, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O6C_{21}H_{25}N_{3}O_{6}, with a molecular weight of 415.44 g/mol. The structure includes a pyrazole ring, a pyrrolidine moiety, and benzyloxycarbonyl and tert-butoxycarbonyl groups, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC21H25N3O6
Molecular Weight415.44 g/mol
CAS Number1212067-42-9
PurityNot specified

Antiviral Activity

Research indicates that compounds similar to 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid exhibit notable antiviral properties. Specifically, studies have shown efficacy against viral infections, including hepatitis C virus (HCV). The compound's structure suggests potential interactions with viral proteins, which may inhibit viral replication mechanisms.

Antibacterial Activity

Similar derivatives have also been evaluated for antibacterial activity. For instance, compounds containing pyrazole and pyrrolidine moieties have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. In vitro studies using the agar disc-diffusion method have reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with enzyme active sites, potentially inhibiting key metabolic enzymes involved in viral or bacterial replication.
  • Cell Membrane Disruption : The hydrophobic nature of the tert-butoxy group may facilitate membrane penetration, leading to cell lysis in bacteria.
  • Genetic Material Interaction : Some studies suggest that compounds with similar structures can bind to DNA or RNA, disrupting nucleic acid synthesis and function .

Study on Antiviral Efficacy

A study conducted on ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride highlighted its antiviral efficacy against HCV. The compound was shown to inhibit viral replication in cell cultures by targeting viral proteases essential for processing viral proteins.

Antibacterial Properties Evaluation

In another case study examining the antibacterial properties of related pyrazole derivatives, compounds were synthesized and tested against E. coli and S. aureus. Results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on structural modifications .

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